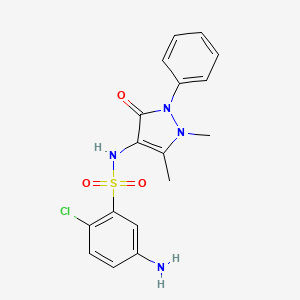

5-amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide

Description

5-Amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide (Molecular Formula: C₁₇H₁₇ClN₄O₃S; Molecular Weight: 392.900 g/mol) is a sulfonamide derivative featuring a central pyrazolone ring substituted with methyl and phenyl groups. The benzene-sulfonamide moiety is further functionalized with a chlorine atom at the 2-position and an amino group at the 5-position. This compound exhibits two hydrogen-bond (H-bond) donors and six acceptors, with an InChIKey of SOJYHCHZCRXCBQ-UHFFFAOYSA-N .

Properties

IUPAC Name |

5-amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c1-11-16(17(23)22(21(11)2)13-6-4-3-5-7-13)20-26(24,25)15-10-12(19)8-9-14(15)18/h3-10,20H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJYHCHZCRXCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolone core. One common approach is the reaction of 4-aminoantipyrine with benzoylisothiocyanate. The reaction conditions include equimolar ratios of the reactants, controlled temperature, and the use of appropriate solvents to facilitate the formation of the pyrazolone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, studies have shown that derivatives of benzene sulfonamides possess significant efficacy against various bacterial strains and fungi. The sulfonamide moiety is crucial for their antibacterial action, often inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction .

Anti-inflammatory Effects

In silico studies have suggested that the compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This suggests potential applications in treating inflammatory diseases such as asthma and arthritis . Molecular docking studies indicate that modifications to the structure could enhance its anti-inflammatory potency, warranting further investigation into its therapeutic potential .

Anticancer Activity

Recent investigations into related compounds have demonstrated anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the pyrazole ring and sulfonamide group may contribute to these effects by interacting with specific cellular targets involved in cancer proliferation .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 5-amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide typically involves multi-step reactions starting from readily available precursors. Understanding the structure–activity relationship (SAR) is vital for optimizing its biological activity. The modifications on the phenyl and pyrazole rings can significantly influence the compound's potency and selectivity against various biological targets .

Case Studies

Several studies have highlighted the importance of this compound in drug development:

- Antibacterial Screening : A study assessed various sulfonamide derivatives against mycobacterial strains, revealing that certain modifications led to enhanced antibacterial activity compared to standard drugs like isoniazid .

- Anti-inflammatory Studies : Computational models have been used to predict the anti-inflammatory effects of this compound by simulating its interaction with 5-lipoxygenase, suggesting a promising pathway for drug development targeting inflammation .

- Cancer Research : Investigations into structurally related compounds have shown promising results in inhibiting cancer cell proliferation through specific pathways involving apoptosis and cell cycle regulation .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of pyrazolone-sulfonamide derivatives. Below is a comparative analysis with key analogs, focusing on substituent effects, hydrogen-bonding capacity, and molecular properties.

Table 1: Structural and Physicochemical Comparison

Key Observations

This could enhance solubility in polar solvents or binding affinity in biological systems. The amino group (electron-donating) at C5 may stabilize resonance structures of the sulfonamide, contrasting with the methyl group in , which primarily contributes steric bulk.

The formamide analog introduces an additional H-bond donor (amide NH), which may alter crystallization patterns compared to the target compound’s sulfonamide group.

Lipophilicity and Solubility: The methylsulfanyl-phenyl acetamide in significantly increases lipophilicity (logP estimated >3), making it less water-soluble than the target compound.

Structural Flexibility :

- The acetamide side chain in introduces conformational flexibility, which may reduce crystallinity compared to the rigid sulfonamide linkage in the target compound.

Research Findings and Implications

- Crystallographic Data : Studies on analogs (e.g., ) utilized SHELX and ORTEP software for structure determination, revealing variations in bond lengths and angles due to substituent effects . For instance, the chloro group in the target compound may shorten adjacent C–N bonds via electron withdrawal.

- Biological Relevance: While biological data are absent in the provided evidence, the target compound’s sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase). Its chloro and amino substituents could modulate target selectivity compared to methyl or hydroxy analogs .

Biological Activity

5-amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide (CAS No. 380437-38-7) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound, drawing on diverse research findings and case studies.

The molecular formula of the compound is , with a molecular weight of 392.86 g/mol. The compound features a sulfonamide group, which is known for its role in various biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇ClN₄O₃S |

| Molecular Weight | 392.86 g/mol |

| CAS Number | 380437-38-7 |

Anticancer Potential

Research has indicated that pyrazole derivatives, including the compound , exhibit anticancer properties. A study highlighted that pyrazolo[1,5-a]pyrimidine derivatives show significant activity against various cancer cell lines due to their ability to inhibit specific kinases involved in cancer progression . The compound's structure suggests it may similarly affect cancer cell proliferation and survival.

Enzymatic Inhibition

The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases and other enzymes. Studies have shown that pyrazole derivatives can effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes and cancer . The IC50 values for related compounds have been reported as low as 0.02–0.04 μM for COX-2 inhibition, indicating potent activity .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to 5-amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide has been documented in various studies. For example, derivatives showed significant inhibition of inflammation markers with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies

- In vitro Studies : A recent investigation assessed the anti-inflammatory effects of several pyrazole derivatives using enzyme-linked immunosorbent assays (ELISA). The results demonstrated that certain derivatives exhibited higher selectivity for COX-2 over COX-1, suggesting a favorable safety profile for therapeutic applications .

- Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of pyrazole-based compounds against various bacterial strains. The findings indicated that these compounds possess significant antibacterial properties, particularly against Gram-positive bacteria .

Q & A

Basic: What are the key steps for synthesizing 5-amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide?

Answer:

The synthesis typically involves coupling a sulfonamide derivative with a functionalized pyrazolone core. A validated approach includes:

- Step 1: React 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) with 2-chloro-5-aminobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2: Purify the product via recrystallization or column chromatography.

- Critical Parameters: Maintain temperatures below 273 K to minimize side reactions, and use carbodiimide-based coupling agents (e.g., EDC·HCl) to enhance amide bond formation efficiency .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., planar amide groups and R₂²(10) dimer motifs observed in related pyrazolone sulfonamides) .

- NMR Spectroscopy: ¹H/¹³C NMR detects electronic environments of the sulfonamide, pyrazolone, and chloro-substituted aromatic groups.

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.

- FT-IR: Confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹ and N–H bending at ~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data for this compound?

Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. Mitigation strategies include:

- Solvent-Modeling Simulations: Use density functional theory (DFT) with implicit solvent models (e.g., PCM) to align computational predictions with experimental NMR shifts .

- Dynamic NMR Studies: Probe temperature-dependent line broadening to identify rotameric equilibria in the sulfonamide or pyrazolone groups.

- Crystallographic Validation: Compare SCXRD-derived torsion angles with DFT-optimized geometries to assess steric repulsion effects (e.g., dihedral angles >60° between aromatic rings) .

Advanced: How does molecular conformation influence the biological or catalytic activity of this compound?

Answer:

Conformational rigidity and steric effects are critical:

- Hydrogen Bonding: The amide group forms R₂²(10) dimers via N–H⋯O interactions, which may stabilize protein-ligand binding or supramolecular assembly .

- Dihedral Angles: Steric repulsion between the pyrazolone and benzene rings (e.g., dihedral angles ~64–80°) can hinder π-π stacking or alter binding pocket accessibility .

- Electrostatic Potential Maps: Polar sulfonamide and chloro groups enhance solubility and intermolecular interactions in aqueous environments.

Advanced: What methodologies optimize reaction conditions for synthesizing derivatives of this compound?

Answer:

Optimization involves:

- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading).

- In Situ Monitoring: Employ Raman spectroscopy or HPLC to track intermediate formation and reaction progress.

- Green Chemistry Principles: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, sustainable synthesis .

Advanced: How can computational modeling predict the reactivity or stability of this compound under varying conditions?

Answer:

- Reactivity: DFT calculations (e.g., B3LYP/6-31G*) identify electrophilic/nucleophilic sites via Fukui indices.

- Degradation Pathways: Molecular dynamics (MD) simulations predict hydrolysis susceptibility of the sulfonamide group at different pH levels.

- Thermal Stability: Thermogravimetric analysis (TGA) combined with Arrhenius modeling estimates decomposition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.